4,7,2',7'-Tetrachloro-6-carboxyfluorescein

Übersicht

Beschreibung

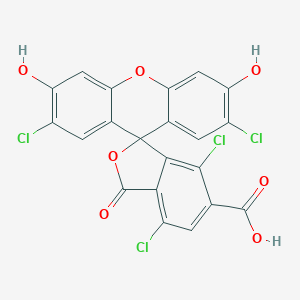

2’,4,7,7’-Tetrachloro-3’,6’-dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylic acid is a complex organic compound known for its unique structural properties. It belongs to the class of xanthene dyes, which are widely used in various scientific and industrial applications due to their fluorescent properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4,7,7’-Tetrachloro-3’,6’-dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylic acid typically involves the condensation of resorcinol with tetrachlorophthalic anhydride under acidic conditions. The reaction proceeds through a series of steps, including cyclization and oxidation, to form the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization and chromatography to remove impurities .

Analyse Chemischer Reaktionen

Types of Reactions

2’,4,7,7’-Tetrachloro-3’,6’-dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinonoid structures.

Reduction: Reduction reactions can convert the compound into its hydroxy derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxy and quinonoid derivatives, which have distinct chemical and physical properties .

Wissenschaftliche Forschungsanwendungen

2’,4,7,7’-Tetrachloro-3’,6’-dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent dye in various analytical techniques, including chromatography and spectroscopy.

Biology: Employed in biological staining to visualize cellular components and structures.

Medicine: Utilized in diagnostic assays and imaging techniques due to its fluorescent properties.

Industry: Applied in the manufacturing of dyes, pigments, and other colorants for textiles and plastics.

Wirkmechanismus

The mechanism of action of 2’,4,7,7’-Tetrachloro-3’,6’-dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylic acid involves its interaction with specific molecular targets. The compound’s fluorescent properties are attributed to its ability to absorb light at specific wavelengths and emit light at different wavelengths. This property is utilized in various imaging and diagnostic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fluorescein: A widely used fluorescent dye with similar structural properties but different halogenation patterns.

Rose Bengal: Another xanthene dye with applications in biological staining and medical diagnostics.

Eosin: A brominated derivative of fluorescein used in histology and cytology.

Uniqueness

2’,4,7,7’-Tetrachloro-3’,6’-dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylic acid is unique due to its specific halogenation pattern, which imparts distinct chemical and physical properties. Its high stability and strong fluorescence make it particularly valuable in various scientific and industrial applications .

Biologische Aktivität

4,7,2',7'-Tetrachloro-6-carboxyfluorescein (often referred to as 6-TET) is a fluorescent compound that has garnered attention for its significant biological activity, particularly in the fields of molecular biology and biochemistry. This compound is primarily utilized as a fluorescent probe in various applications, including nucleic acid labeling, detection of biomolecules, and cellular imaging.

- Molecular Formula : C25H11Cl4NO9

- Molecular Weight : 585.05 g/mol

- Absorbance Maximum (λmax) : Approximately 490 nm

- Emission Maximum : Approximately 520 nm

These properties make 6-TET an effective tool for fluorescence-based assays due to its high quantum yield and stability in biological environments.

Biological Applications

1. Nucleic Acid Labeling

6-TET is extensively used in molecular biology for the labeling of nucleic acids. Its fluorescent properties allow for the visualization of DNA and RNA during various assays such as:

- Polymerase Chain Reaction (PCR) : Used as a probe to monitor amplification.

- In Situ Hybridization : Facilitates the detection of specific nucleic acid sequences within fixed tissues.

2. Cellular Imaging

The compound's ability to penetrate cell membranes makes it suitable for live-cell imaging. It can be utilized to study cellular processes such as:

- Intracellular pH changes : By using 6-TET in flow cytometry assays, researchers can monitor pH variations within cells.

- Mitochondrial activity : It has been employed to assess mitochondrial hyperpolarization and other metabolic activities.

Study 1: Nucleic Acid Detection

A study demonstrated the efficacy of 6-TET in multiplex PCR applications. The compound was covalently attached to different nucleic acid sequences, allowing simultaneous detection of multiple targets in a single assay. The results indicated high sensitivity and specificity, making it a valuable tool for genotyping and pathogen detection .

Study 2: Live Cell Imaging

In another research project, cells were labeled with 6-TET to visualize mitochondrial function. The findings revealed that the compound could effectively indicate changes in mitochondrial membrane potential, providing insights into cellular metabolism and health .

Comparative Analysis of Fluorescent Probes

The following table compares 6-TET with other commonly used fluorescent probes:

| Probe Name | Absorbance (nm) | Emission (nm) | Applications | Advantages |

|---|---|---|---|---|

| This compound | 490 | 520 | Nucleic acid labeling, live-cell imaging | High quantum yield, stable |

| Fluorescein | 494 | 520 | General fluorescence microscopy | Widely used, easy to obtain |

| Cy3 | 550 | 570 | Protein labeling | Bright fluorescence |

| Alexa Fluor 488 | 495 | 519 | Flow cytometry | Excellent photostability |

Eigenschaften

IUPAC Name |

2',4,7,7'-tetrachloro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H8Cl4O7/c22-9-2-7-14(4-12(9)26)31-15-5-13(27)10(23)3-8(15)21(7)17-16(20(30)32-21)11(24)1-6(18(17)25)19(28)29/h1-5,26-27H,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCYFNBCUMYNVDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C2C(=C1Cl)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Cl)O)O)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H8Cl4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.